

An In-Depth Technical Guide to the AZD4144-NLRP3 Interaction

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Compound of Interest					
Compound Name:	AZD4144				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding mechanism and characterization of **AZD4144**, a potent and selective inhibitor of the NLRP3 inflammasome. The information presented herein is synthesized from publicly available research and is intended to support further investigation and drug development efforts in the field of inflammatory diseases.

Introduction: AZD4144 and the NLRP3 Inflammasome

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals, including pathogens and endogenous damage-associated molecular patterns. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders. **AZD4144** has emerged as a clinical-stage small molecule inhibitor that directly targets the NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory cytokines.

AZD4144 demonstrates high potency in cellular assays and a favorable pharmacokinetic profile.[1][2][3] Its mechanism of action involves direct binding to the NLRP3 protein, which stabilizes an inactive conformation and thereby prevents the assembly and activation of the inflammasome complex.[1][2][3][4]



Quantitative Data on AZD4144 Activity

The inhibitory potency of **AZD4144** has been characterized in various in vitro and cellular assays. The following table summarizes the key quantitative data reported for **AZD4144**.

Assay Type	Cell Line/System	Activator	Readout	Potency (IC50/EC50)
NLRP3 Inflammasome Inhibition	Not Specified	Not Specified	Not Specified	IC₅o = 76 nM
IL-1β Release Inhibition	THP-1 human monocytes	BzATP	IL-1β release	IC ₅₀ = 0.01 μM
IL-1β Release Inhibition	THP-1 human monocytes	Nigericin	IL-1β release	IC ₅₀ = 0.027 μM
NLRP3 Puncta Formation	THP-1-ASC-GFP cells	Nigericin + LPS	ASC speck formation	EC50 = 0.082 μM

The AZD4144 Binding Site on NLRP3

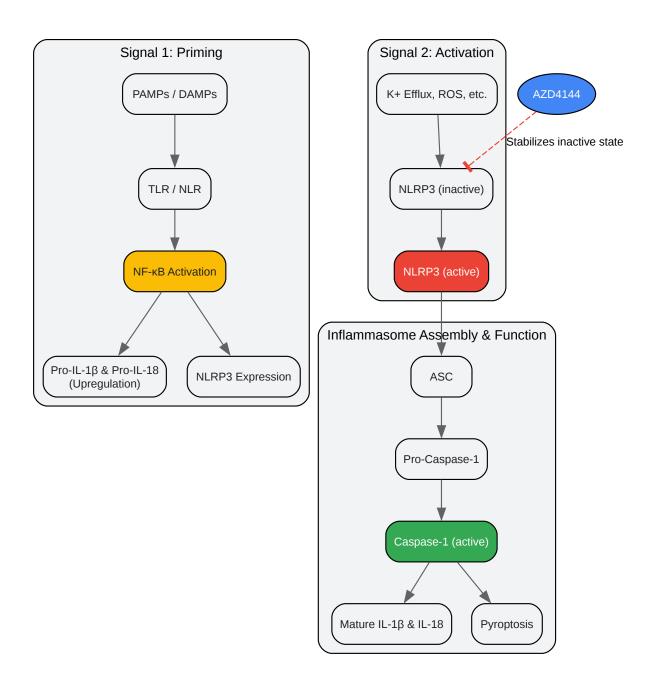
Current evidence indicates that **AZD4144** binds directly to the NACHT domain of the NLRP3 protein.[5][6] The NACHT domain is a conserved nucleotide-binding and oligomerization domain that contains the Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis—a critical step in NLRP3 activation.

While a co-crystal structure of **AZD4144** with NLRP3 is not publicly available, competition binding assays have provided significant insight into its binding site. **AZD4144** directly competes with the well-characterized NLRP3 inhibitor MCC950 for binding to the protein.[1][2] [3] This strongly suggests that **AZD4144** shares a binding pocket with MCC950.

The binding site of MCC950 has been mapped to a pocket within the NACHT domain, where it makes contact with the Walker B motif.[1][7] Site-directed mutagenesis studies have shown that mutations within the Walker B motif can disrupt MCC950 binding.[7] Therefore, it is highly probable that **AZD4144** also interacts with this region of the NACHT domain, allosterically inhibiting the ATPase activity of NLRP3 and locking it in an inactive state.



Signaling Pathways and Experimental Workflows Canonical NLRP3 Inflammasome Activation Pathway



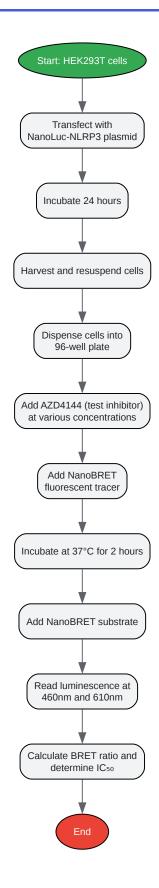
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Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of **AZD4144**.

Experimental Workflow: NanoBRET Target Engagement Assay



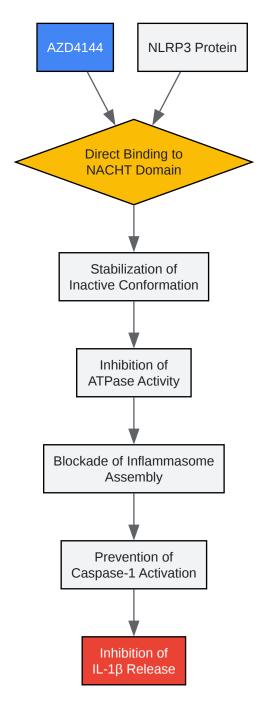


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Caption: Workflow for the NanoBRET-based target engagement assay to quantify **AZD4144** binding to NLRP3.

Logical Relationship: AZD4144 Inhibition of IL-1ß Release



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Caption: Logical flow diagram illustrating the mechanism of **AZD4144**-mediated inhibition of IL-1β release.

Experimental Protocols NanoBRET™ Target Engagement Assay for NLRP3

This protocol outlines a method to measure the direct binding of **AZD4144** to the NLRP3 protein in living cells.

Materials:

- HEK293T cells
- Plasmid encoding a NanoLuc®-NLRP3 fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ fluorescent tracer for NLRP3
- NanoBRET™ Nano-Glo® Substrate
- AZD4144 (or other test inhibitors)
- White, opaque 96-well assay plates

Procedure:

- Cell Transfection: Transfect HEK293T cells with the NanoLuc®-NLRP3 plasmid according to the transfection reagent manufacturer's protocol.
- Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
 Dispense the cell suspension into the wells of a 96-well plate.
- Inhibitor Addition: Prepare serial dilutions of AZD4144 in Opti-MEM and add them to the appropriate wells. Include a vehicle-only control.



- Tracer Addition: Add the NanoBRET[™] fluorescent tracer to all wells at a predetermined optimal concentration.
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and binding equilibrium.
- Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
- Data Acquisition: Immediately read the plate on a luminometer capable of simultaneously measuring donor emission (460 nm) and acceptor emission (610 nm).
- Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IL-1β Release Assay in THP-1 Cells

This protocol describes a method to assess the functional inhibition of NLRP3-mediated IL-1 β release by **AZD4144** in a human monocyte cell line.

Materials:

- THP-1 human monocytic cells
- RPMI-1640 medium supplemented with 10% FBS and antibiotics
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin or Benzoylated ATP (BzATP)
- AZD4144 (or other test inhibitors)
- Human IL-1β ELISA kit
- 96-well cell culture plates

Procedure:



- Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50 nM) for 24-48 hours.
- Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (e.g., 1 μg/mL) to prime the inflammasome. Incubate for 3-4 hours.
- Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of AZD4144 for 30-60 minutes.
- Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (e.g., 10 μM) or BzATP (e.g., 250 μM), to the wells.
- Incubation: Incubate the plate for an additional 1-2 hours at 37°C.
- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- ELISA: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This guide provides a comprehensive technical overview of the **AZD4144**-NLRP3 interaction, intended to be a valuable resource for the scientific community. The provided data and protocols can serve as a foundation for further research and development of novel anti-inflammatory therapeutics.

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